molecular formula C12H16Cl2N2O3S B512845 2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol CAS No. 524718-87-4

2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol

Cat. No.: B512845
CAS No.: 524718-87-4
M. Wt: 339.2g/mol
InChI Key: REIWQVQVRNNOSQ-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]acetaldehyde or 2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]acetic acid .

Scientific Research Applications

2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors in the body, while the sulfonyl group can modulate the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol is unique due to the presence of both the sulfonyl group and the ethanol group, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWQVQVRNNOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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